4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine, Mixture of diastereomers
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Overview
Description
4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine, a mixture of diastereomers, is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This specific compound is characterized by the presence of a chloro group, a methoxycyclobutyl group, and a methyl group attached to the pyrimidine ring, resulting in a mixture of diastereomers due to the chiral centers in the cyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloro-6-methylpyrimidine, the compound undergoes nucleophilic substitution reactions.
Introduction of the Methoxycyclobutyl Group: The methoxycyclobutyl group can be introduced via a Grignard reaction or other organometallic coupling reactions, where a cyclobutyl derivative reacts with the pyrimidine precursor.
Final Purification: The resulting mixture of diastereomers is then separated and purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like high-pressure liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-(3-formylcyclobutyl)-6-methylpyrimidine.
Reduction: Formation of 2-(3-methoxycyclobutyl)-6-methylpyrimidine.
Substitution: Formation of 4-amino-2-(3-methoxycyclobutyl)-6-methylpyrimidine.
Scientific Research Applications
4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxycyclobutyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylpyrimidine: Lacks the methoxycyclobutyl group, making it less complex.
4-chloro-2-(cyclobutyl)-6-methylpyrimidine: Similar structure but without the methoxy group.
2-(3-methoxycyclobutyl)-4-methylpyrimidine: Similar but with different substitution patterns.
Uniqueness
4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine stands out due to its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity
Properties
CAS No. |
2168280-83-7 |
---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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